molecular formula C15H14N2O2S B267700 4-cyano-N-(2-phenylethyl)benzenesulfonamide

4-cyano-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B267700
M. Wt: 286.4 g/mol
InChI Key: JWFFWRDNHOUZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(2-phenylethyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-phenylethyl)benzenesulfonamide is not fully understood. However, it has been reported to exhibit inhibitory activity against enzymes such as carbonic anhydrase by binding to the active site of the enzyme. This binding results in the inhibition of the enzyme's function and ultimately leads to the desired therapeutic effect.
Biochemical and Physiological Effects
4-cyano-N-(2-phenylethyl)benzenesulfonamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been reported to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-cyano-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its high yield of synthesis. Additionally, this compound has been reported to exhibit inhibitory activity against various enzymes, making it a potential candidate for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-cyano-N-(2-phenylethyl)benzenesulfonamide. One direction is to study its potential use as a scaffold for the development of new drugs targeting various diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of cancer and other diseases. Furthermore, studies on the pharmacokinetics and toxicity of this compound are necessary to determine its safety and efficacy for use in humans.
Conclusion
4-cyano-N-(2-phenylethyl)benzenesulfonamide is a chemical compound that has potential applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for therapeutic applications.

Synthesis Methods

The synthesis of 4-cyano-N-(2-phenylethyl)benzenesulfonamide has been reported using different methods. One of the methods involves the reaction between 4-cyanobenzenesulfonyl chloride and 2-phenylethylamine in the presence of a base such as triethylamine. The reaction results in the formation of 4-cyano-N-(2-phenylethyl)benzenesulfonamide as a white solid with a high yield.

Scientific Research Applications

4-cyano-N-(2-phenylethyl)benzenesulfonamide has been studied for its potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been studied for its potential use as a scaffold for the development of new drugs targeting various diseases such as cancer and Alzheimer's disease.

properties

Product Name

4-cyano-N-(2-phenylethyl)benzenesulfonamide

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

4-cyano-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C15H14N2O2S/c16-12-14-6-8-15(9-7-14)20(18,19)17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-11H2

InChI Key

JWFFWRDNHOUZEA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.